molecular formula C22H23FN4O3S B3876658 2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE

2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE

Cat. No.: B3876658
M. Wt: 442.5 g/mol
InChI Key: HFUPZQXOPQERLR-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a fluorophenyl group, and a hydrazinecarboximidothioate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its interactions with biomolecules and its potential as a biochemical probe.

    Medicine: The compound could be explored for its therapeutic potential, including its use as a drug candidate for treating various diseases.

    Industry: Its unique properties may find applications in industrial processes, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its chemical structure. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxo-1-phenylpyrrolidine derivatives: These compounds share a similar pyrrolidine ring structure but differ in their substituents.

    Fluorophenyl hydrazinecarboximidothioate derivatives: These compounds contain the fluorophenyl and hydrazinecarboximidothioate moieties but lack the pyrrolidine ring.

Uniqueness

2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is unique due to its combination of a pyrrolidine ring, a fluorophenyl group, and a hydrazinecarboximidothioate moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c1-3-12-30-18-10-8-17(9-11-18)27-20(28)13-19(21(27)29)31-22(24)26-25-14(2)15-4-6-16(23)7-5-15/h4-11,19H,3,12-13H2,1-2H3,(H2,24,26)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUPZQXOPQERLR-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C3=CC=C(C=C3)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 2
Reactant of Route 2
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 3
Reactant of Route 3
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 4
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 5
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 6
Reactant of Route 6
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.